L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It consists of a sequence of amino acids including tryptophan, leucine, serine, proline, and ornithine, with multiple guanidine groups attached to the ornithine residues. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA or similar acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as HPLC to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This can affect the tryptophan and proline residues.
Reduction: Guanidine groups can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various coupling reagents for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled pH and temperature.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield peptides with altered sequences and properties.
Scientific Research Applications
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine groups can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of signal transduction and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
L-Histidine-L-tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Contains similar amino acid sequences but with different functional groups.
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Another peptide with a similar backbone but different side chains.
Uniqueness
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its multiple guanidine groups, which confer distinct chemical and biological properties. These groups enhance its binding capabilities and potential therapeutic applications.
Properties
CAS No. |
920011-56-9 |
---|---|
Molecular Formula |
C43H71N17O9 |
Molecular Weight |
970.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H71N17O9/c1-23(2)19-31(58-34(62)26(44)20-24-21-54-27-10-4-3-9-25(24)27)37(65)59-32(22-61)39(67)60-18-8-14-33(60)38(66)56-29(12-6-16-52-42(47)48)35(63)55-28(11-5-15-51-41(45)46)36(64)57-30(40(68)69)13-7-17-53-43(49)50/h3-4,9-10,21,23,26,28-33,54,61H,5-8,11-20,22,44H2,1-2H3,(H,55,63)(H,56,66)(H,57,64)(H,58,62)(H,59,65)(H,68,69)(H4,45,46,51)(H4,47,48,52)(H4,49,50,53)/t26-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
BPFJPOJZHPOASR-VJBGVNKVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
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